5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS No.: 90042-23-2
Cat. No.: VC15945910
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 90042-23-2](/images/structure/VC15945910.png)
Specification
CAS No. | 90042-23-2 |
---|---|
Molecular Formula | C11H10N4O2 |
Molecular Weight | 230.22 g/mol |
IUPAC Name | 5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
Standard InChI | InChI=1S/C11H10N4O2/c1-6-3-4-7-8(5-6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17) |
Standard InChI Key | OGTTVXKGYOWKQW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N3C(=NNC3=O)C(=O)N2C |
Introduction
5,7-Dimethyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound belonging to the triazoloquinoxaline family. This class of compounds is characterized by a fused triazole and quinoxaline ring system, which imparts significant biological and chemical properties. The compound’s structure includes two methyl groups at positions 5 and 7 of the quinoxaline ring and a dione functional group at positions 1 and 4.
Structural Features
The molecular structure of this compound can be described as:
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Core Framework: A triazoloquinoxaline scaffold.
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Functional Groups: Two ketone groups (dione functionality) and two methyl substituents.
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Molecular Formula: .
This unique arrangement of atoms contributes to its potential biological activity, particularly in medicinal chemistry applications.
Synthetic Pathways
The synthesis of triazoloquinoxalines often involves multistep reactions starting from quinoxaline derivatives. Common methodologies include:
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Cyclization Reactions:
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Methylation:
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Functionalization:
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Decoration of the scaffold with various substituents to improve biological activity.
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Biological Activities
Compounds within the triazoloquinoxaline family have demonstrated diverse pharmacological properties:
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Anticonvulsant Activity:
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Antimicrobial Properties:
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Antitumor Potential:
Analytical Characterization
The identification and confirmation of this compound are typically achieved through advanced spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance): Provides detailed information about hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups like carbonyls in the dione moiety.
Comparative Data Table
Applications in Medicinal Chemistry
Due to its structural complexity and functional versatility, 5,7-Dimethyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione serves as a promising lead compound for drug discovery in areas such as:
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Neurological disorders (e.g., epilepsy).
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Antibacterial agents targeting resistant strains.
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Cancer therapeutics through enzyme inhibition.
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